4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
Overview
Description
4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a heterocyclic compound that features a triazine ring fused with a fluorobenzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile typically involves the coupling of 3-amino-1,2,4-triazine with 2-fluorobenzonitrile. This reaction can be facilitated by using a palladium catalyst in the presence of boronic acids and terminal alkynes . The reaction conditions often include a base, such as triethylamine, and a solvent like dimethylformamide (DMF), with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions with electrophiles like phenyl isocyanates and benzoyl chlorides.
Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalyst: Used in coupling reactions.
Triethylamine: Acts as a base in substitution reactions.
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.
Major Products
Arylureido Analogs: Formed from reactions with aromatic isocyanates.
Benzoylated Compounds: Resulting from reactions with benzoyl chlorides.
Scientific Research Applications
4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: A precursor in the synthesis of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile.
2-Fluorobenzonitrile: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a triazine ring and a fluorobenzonitrile moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5/c11-8-3-6(1-2-7(8)4-12)9-5-14-10(13)16-15-9/h1-3,5H,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHTMHBDHVPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659237 | |
Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197377-47-1 | |
Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197377-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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